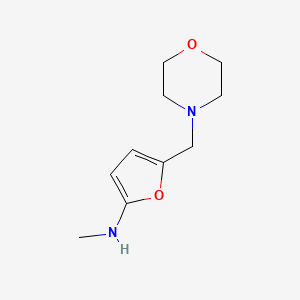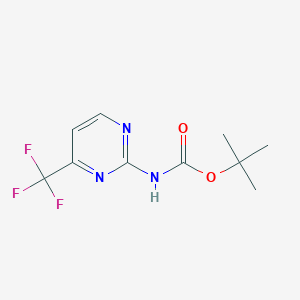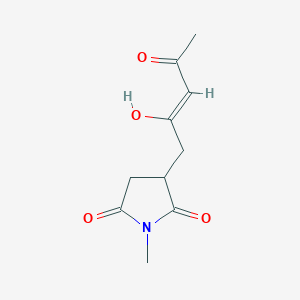![molecular formula C46H55O2P B12870250 (1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12870250.png)
(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide is a complex organic compound known for its unique structural properties and applications in various fields of chemistry. This compound is characterized by the presence of a phosphine oxide group, which imparts significant reactivity and stability, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with a binaphthyl derivative under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or rhodium, which facilitate the formation of the phosphine oxide group. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in subsequent applications. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides, which are more stable and less reactive.
Reduction: The compound can be reduced back to the phosphine form under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in catalysis and material science .
Applications De Recherche Scientifique
(1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide has several scientific research applications:
Mécanisme D'action
The mechanism by which (1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide exerts its effects involves its interaction with transition metals to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating the formation and transformation of organic molecules. The molecular targets and pathways involved include the activation of C-H bonds, coordination to metal centers, and stabilization of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2,2’-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1’-binaphthalene: Similar in structure but with methoxy groups instead of phenoxy groups.
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene: Contains a ferrocene core and is used in similar catalytic applications.
(2-((3R,5R)-3,5-Bis((Tert-Butyldimethylsilyl)Oxy)Cyclohexylidene)Ethyl)Diphenylphosphine Oxide: Another phosphine oxide with different substituents.
Uniqueness
What sets (1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide apart is its unique combination of steric and electronic properties, which enhance its performance as a ligand in catalytic processes. The presence of bulky tert-butyl groups provides steric hindrance, reducing unwanted side reactions, while the phenoxy and binaphthyl groups contribute to its electronic properties, making it a versatile and effective reagent in various chemical transformations .
Propriétés
Formule moléculaire |
C46H55O2P |
|---|---|
Poids moléculaire |
670.9 g/mol |
Nom IUPAC |
2-(3,5-ditert-butylphenoxy)-1-(2-dicyclohexylphosphorylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C46H55O2P/c1-45(2,3)34-29-35(46(4,5)6)31-36(30-34)48-41-27-25-32-17-13-15-23-39(32)43(41)44-40-24-16-14-18-33(40)26-28-42(44)49(47,37-19-9-7-10-20-37)38-21-11-8-12-22-38/h13-18,23-31,37-38H,7-12,19-22H2,1-6H3 |
Clé InChI |
QXYDPJMLIJLIDD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(=O)(C6CCCCC6)C7CCCCC7)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Acetylbenzo[d]oxazole-5-sulfonamide](/img/structure/B12870180.png)
![4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12870186.png)
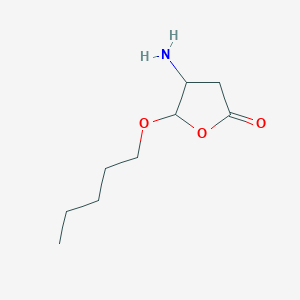
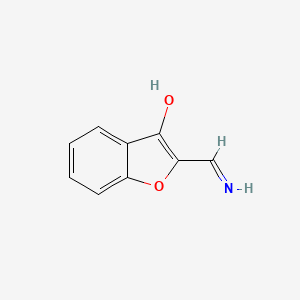

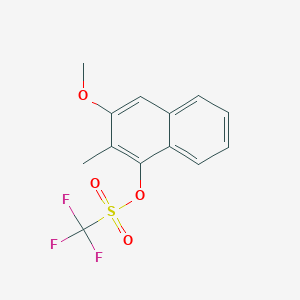
![3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B12870221.png)
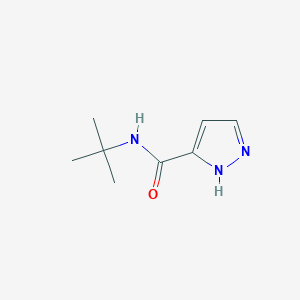
![2-Chlorobenzo[d]oxazole-4-sulfonamide](/img/structure/B12870246.png)


